molecular formula C30H27ClO6 B221280 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

Cat. No. B221280
M. Wt: 519 g/mol
InChI Key: DNWCHCXQZFJKPS-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is not fully understood. However, it is believed to act by inhibiting the expression of pro-inflammatory cytokines and chemokines. It may also inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
Biochemical and Physiological Effects:
Studies have shown that the compound this compound has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. It also has anti-tumor activity and has been found to inhibit the growth of several cancer cell lines. The compound has been shown to have a potential role in the treatment of diabetes by improving glucose tolerance and insulin sensitivity. It may also have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The compound 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities. It has been extensively studied and its properties are well-characterized. However, there are also limitations to its use in lab experiments. It may have limited solubility in certain solvents, which can affect its bioavailability. It may also have potential toxicity at high concentrations.

Future Directions

There are several future directions for research on the compound 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of diabetes and cardiovascular diseases. Another direction is to explore its anti-tumor activity and its potential as a cancer treatment. Further studies are also needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate involves several steps. The starting material is 3-chlorophenol, which is converted to 3-chlorophenylacetic acid through a Grignard reaction. The resulting acid is then reacted with 3-bromo-1-propanol to form the corresponding ester. The ester is then reacted with 1,1'-biphenyl-4-carboxylic acid in the presence of a base to form the final product.

Scientific Research Applications

Research on the compound 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate has focused on its potential therapeutic properties. Studies have shown that the compound has anti-inflammatory and anti-tumor activities. It has also been found to have a potential role in the treatment of diabetes and cardiovascular diseases.

properties

Molecular Formula

C30H27ClO6

Molecular Weight

519 g/mol

IUPAC Name

[4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

InChI

InChI=1S/C30H27ClO6/c31-22-7-4-8-24(15-22)35-18-23(32)13-14-25-26-16-29(33)36-28(26)17-27(25)37-30(34)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-15,23,25-28,32H,16-18H2/b14-13+

InChI Key

DNWCHCXQZFJKPS-BUHFOSPRSA-N

Isomeric SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)/C=C/C(COC5=CC(=CC=C5)Cl)O

SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(COC5=CC(=CC=C5)Cl)O

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(COC5=CC(=CC=C5)Cl)O

Origin of Product

United States

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